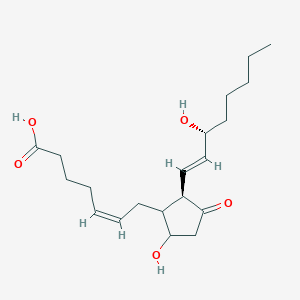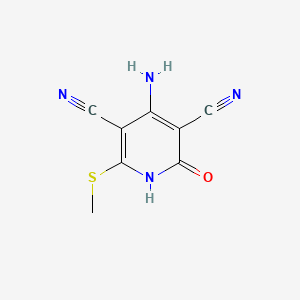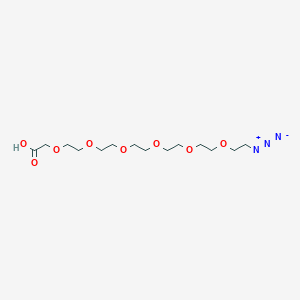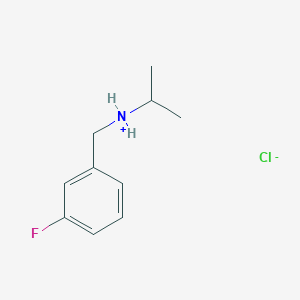
15(R)-Prostaglandin D2
Vue d'ensemble
Description
15®-Prostaglandin D2 is a bioactive lipid compound belonging to the prostaglandin family. Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids, and they play crucial roles in various biological processes, including inflammation, immune responses, and regulation of blood flow. 15®-Prostaglandin D2 is a stereoisomer of Prostaglandin D2, distinguished by the specific configuration of its hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 15®-Prostaglandin D2 typically involves the stereoselective reduction of Prostaglandin D2. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often involve mild temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of 15®-Prostaglandin D2 may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.
Analyse Des Réactions Chimiques
Types of Reactions: 15®-Prostaglandin D2 can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different stereoisomers or derivatives.
Substitution: Functional groups on the molecule can be substituted with other groups to create analogs with different biological activities.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) under controlled conditions.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include various stereoisomers and derivatives of 15®-Prostaglandin D2, each with potentially unique biological activities.
Applications De Recherche Scientifique
15®-Prostaglandin D2 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of prostaglandin synthesis and reactions.
Biology: Investigated for its role in cell signaling and regulation of immune responses.
Medicine: Explored for its potential therapeutic effects in conditions such as asthma, allergic reactions, and inflammation.
Industry: Utilized in the development of pharmaceuticals and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 15®-Prostaglandin D2 involves binding to specific prostaglandin receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The compound primarily targets the DP1 and DP2 receptors, which are involved in the regulation of immune responses and inflammation.
Comparaison Avec Des Composés Similaires
Prostaglandin D2: The parent compound, differing in the stereochemistry of the hydroxyl group.
15(S)-Prostaglandin D2: The stereoisomer with the opposite configuration at the hydroxyl group.
Prostaglandin E2: Another prostaglandin with different biological activities and receptor targets.
Uniqueness: 15®-Prostaglandin D2 is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its isomers and other prostaglandins. This uniqueness makes it valuable in research focused on stereochemistry and its effects on biological function.
Propriétés
IUPAC Name |
(Z)-7-[(2R)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16?,17-,18?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMBVRSPMRCCGG-OFUVTSKXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@@H]1C(C(CC1=O)O)C/C=C\CCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(methoxymethyl)-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one](/img/structure/B7852305.png)
![6-methyl-3-[2-(2-phenyl-1,3-thiazol-4-yl)ethylamino]-2H-1,2,4-triazin-5-one](/img/structure/B7852319.png)


![7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B7852331.png)







![Propyl-[[4-(trifluoromethyl)phenyl]methyl]azanium;chloride](/img/structure/B7852403.png)
![[(E)-3-phenylprop-2-enyl]-prop-2-enylazanium;chloride](/img/structure/B7852417.png)
